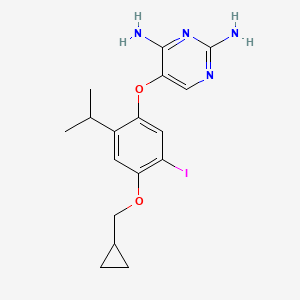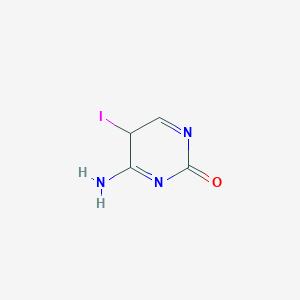
4-amino-5-iodo-5H-pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-5-iodo-5H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of an amino group at position 4, an iodine atom at position 5, and a keto group at position 2. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-iodo-5H-pyrimidin-2-one typically involves the iodination of 4-amino-2-pyrimidinone. One common method includes the reaction of 4-amino-2-pyrimidinone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
化学反应分析
Types of Reactions
4-Amino-5-iodo-5H-pyrimidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The amino and keto groups can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Cyclization can be induced by heating the compound with suitable reagents like acetic anhydride or phosphorus oxychloride.
Major Products Formed
Substitution Reactions: Products include 4-amino-5-substituted pyrimidin-2-ones.
Oxidation and Reduction: Products include various oxidized or reduced derivatives of the original compound.
Cyclization Reactions: Products include fused heterocyclic systems such as pyrido[2,3-d]pyrimidines.
科学研究应用
4-Amino-5-iodo-5H-pyrimidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用机制
The mechanism of action of 4-amino-5-iodo-5H-pyrimidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The iodine atom can facilitate the formation of halogen bonds, which can enhance binding affinity to target proteins. The amino and keto groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
4-Amino-5-bromo-5H-pyrimidin-2-one: Similar structure but with a bromine atom instead of iodine.
4-Amino-5-chloro-5H-pyrimidin-2-one: Similar structure but with a chlorine atom instead of iodine.
4-Amino-5-fluoro-5H-pyrimidin-2-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 4-amino-5-iodo-5H-pyrimidin-2-one imparts unique properties compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with biological targets. This makes this compound a valuable compound for studying halogen effects in chemical and biological systems.
属性
分子式 |
C4H4IN3O |
|---|---|
分子量 |
237.00 g/mol |
IUPAC 名称 |
4-amino-5-iodo-5H-pyrimidin-2-one |
InChI |
InChI=1S/C4H4IN3O/c5-2-1-7-4(9)8-3(2)6/h1-2H,(H2,6,8,9) |
InChI 键 |
SIYSBLIZJFHBFG-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=O)N=C(C1I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


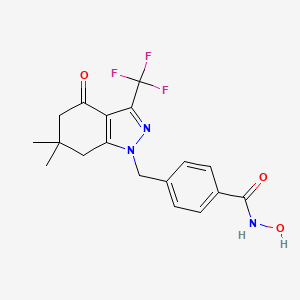

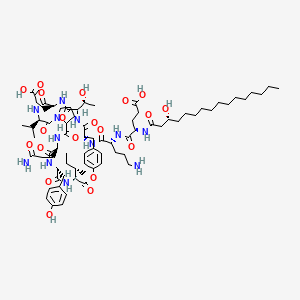

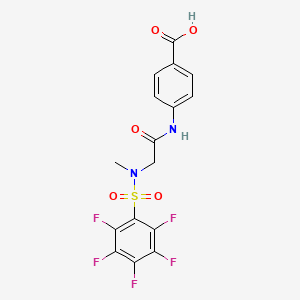

![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)


![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
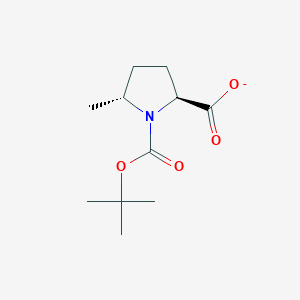

![tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)
